molecular formula C14H19Cl2N5O2 B1421797 1-(5-(2-Methyl-1H-imidazol-1-yl)-2-nitrophenyl)-piperazine dihydrochloride CAS No. 1177093-21-8

1-(5-(2-Methyl-1H-imidazol-1-yl)-2-nitrophenyl)-piperazine dihydrochloride

Cat. No. B1421797
CAS RN: 1177093-21-8
M. Wt: 360.2 g/mol
InChI Key: BAMDRYSKOXPVQN-UHFFFAOYSA-N
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Description

The compound “1-(5-(2-Methyl-1H-imidazol-1-yl)-2-nitrophenyl)-piperazine dihydrochloride” is a complex organic molecule. It contains an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms. The imidazole ring is substituted with a methyl group and a nitrophenyl group. The molecule also contains a piperazine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The imidazole and piperazine rings would likely contribute to the rigidity of the molecule, while the nitrophenyl group could potentially participate in various interactions .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The imidazole and piperazine rings, as well as the nitrophenyl group, could potentially participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its molecular structure. For instance, the presence of nitrogen in the imidazole and piperazine rings could potentially influence the compound’s solubility and reactivity .

Scientific Research Applications

Piperazine Derivatives in Scientific Research

Piperazine and its derivatives have been extensively studied for their therapeutic uses, showing a broad spectrum of pharmacological activities. These compounds are known for their roles in various therapeutic areas, including antipsychotic, antidepressant, anticancer, antiviral, and anti-inflammatory treatments. The versatility of the piperazine scaffold allows for significant modifications, leading to compounds with diverse medicinal potential (Rathi et al., 2016). Similarly, piperazine derivatives have been investigated for their anti-mycobacterial activities, particularly against Mycobacterium tuberculosis, including multidrug-resistant and extensively drug-resistant strains (Girase et al., 2020).

Imidazole Derivatives in Scientific Research

Imidazole derivatives, on the other hand, have been recognized for their antitumor activities. Compounds containing imidazole rings have been reviewed for their potential in developing new antitumor drugs, with several structures undergoing preclinical testing. These compounds are of interest for synthesizing drugs with varied biological properties, indicating a potential pathway for developing novel therapeutic agents (Iradyan et al., 2009).

properties

IUPAC Name

1-[5-(2-methylimidazol-1-yl)-2-nitrophenyl]piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O2.2ClH/c1-11-16-6-9-18(11)12-2-3-13(19(20)21)14(10-12)17-7-4-15-5-8-17;;/h2-3,6,9-10,15H,4-5,7-8H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAMDRYSKOXPVQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=CC(=C(C=C2)[N+](=O)[O-])N3CCNCC3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19Cl2N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-(2-Methyl-1H-imidazol-1-yl)-2-nitrophenyl)-piperazine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(5-(2-Methyl-1H-imidazol-1-yl)-2-nitrophenyl)-piperazine dihydrochloride
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1-(5-(2-Methyl-1H-imidazol-1-yl)-2-nitrophenyl)-piperazine dihydrochloride
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